N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC14769887
Molecular Formula: C26H23N3O4
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23N3O4 |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C26H23N3O4/c1-32-22-11-7-20(8-12-22)24-15-16-26(31)29(28-24)17-25(30)27-21-9-13-23(14-10-21)33-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,27,30) |
| Standard InChI Key | HRJVRHDOXZGYKA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Introduction
Structural Analysis
Molecular Architecture
The compound’s structure integrates three pharmacologically relevant motifs:
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Benzyloxy-phenylacetamide backbone: Provides lipophilicity and potential membrane permeability.
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Pyridazinone ring: A six-membered diunsaturated heterocycle with two adjacent nitrogen atoms, known for modulating electronic properties and hydrogen-bonding interactions.
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4-Methoxyphenyl substituent: Enhances electron density and steric bulk, potentially influencing target binding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
| InChIKey | HRJVRHDOXZGYKA-UHFFFAOYSA-N |
The pyridazinone ring’s keto group at position 6 introduces a hydrogen bond acceptor, while the 4-methoxyphenyl group at position 3 contributes to π-π stacking interactions. The acetamide linker bridges the pyridazinone and benzyloxy-phenyl moieties, enabling conformational flexibility critical for target engagement.
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
While explicit synthetic details for this compound remain proprietary, its structure suggests a convergent approach involving:
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Pyridazinone Core Formation: Cyclocondensation of a 1,4-diketone precursor with hydrazine derivatives, followed by oxidation to introduce the 6-keto group.
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Acetamide Linker Installation: Nucleophilic acyl substitution between a pyridazinone-bearing acetic acid derivative and 4-(benzyloxy)aniline.
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Functional Group Modifications: Methoxy group introduction via Ullmann coupling or nucleophilic aromatic substitution .
Table 2: Hypothetical Synthetic Intermediates
| Step | Intermediate | Key Reaction |
|---|---|---|
| 1 | 3-(4-Methoxyphenyl)pyridazinone | Cyclocondensation, oxidation |
| 2 | Chloroacetylpyridazinone | Acetylation with ClCH2COCl |
| 3 | 4-(Benzyloxy)aniline | Benzylation of 4-aminophenol |
Purification likely employs recrystallization (for intermediates) and reverse-phase HPLC (for final product isolation).
Spectroscopic Characterization
Analytical Techniques
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Nuclear Magnetic Resonance (NMR):
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NMR: Distinct signals for methoxy protons (~3.8 ppm), pyridazinone aromatic protons (7.5–8.2 ppm), and acetamide NH (~10.2 ppm).
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NMR: Carbonyl resonances at ~168 ppm (amide) and ~160 ppm (pyridazinone keto group).
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Mass Spectrometry (MS): ESI-MS expected to show [M+H] at m/z 442.2, with fragmentation patterns confirming the pyridazinone and acetamide linkages .
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Infrared (IR) Spectroscopy: Stretching vibrations at ~1650 cm (amide C=O) and ~1700 cm (pyridazinone C=O).
| Compound | Target | IC50 (nM) |
|---|---|---|
| N-(4-(Benzyloxy)phenyl)acetamide | COX-2 | 850 |
| Pyridazinone derivatives | Tubulin | 120–250 |
| Methoxyaryl compounds | β3 adrenergic receptor | 15 |
Future Research Directions
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In Silico Docking Studies: Molecular modeling against kinase domains (e.g., EGFR, VEGFR) to predict binding affinities.
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In Vitro Cytotoxicity Screening: Evaluation against NCI-60 cancer cell lines to identify lead indications.
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ADMET Profiling: Assessment of metabolic stability, plasma protein binding, and CYP450 inhibition risks.
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